molecular formula C9H10ClNO2 B1348115 Ethyl 4-amino-3-chlorobenzoate CAS No. 82765-44-4

Ethyl 4-amino-3-chlorobenzoate

Cat. No. B1348115
CAS RN: 82765-44-4
M. Wt: 199.63 g/mol
InChI Key: MFDTVONVIRHHBR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-chlorobenzoate is a chemical compound with the molecular formula C9H10ClNO21. It is an ester with electron-withdrawing substituents2.



Synthesis Analysis

The synthesis of Ethyl 4-amino-3-chlorobenzoate involves several steps. For instance, one method involves the reduction of Ethyl 4-bromobenzoate with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes2. Another method involves the reaction of ethyl 4-bromobenzoate and substituted benzyl chloride with zinc dust and a Pd catalyst3.



Molecular Structure Analysis

The molecular structure of Ethyl 4-amino-3-chlorobenzoate can be analyzed using various spectroscopic techniques. The FT-IR and FT-Raman spectra of the compound in the solid phase have been recorded. The fundamental vibrational wavenumbers, intensities of vibrational bands, and the optimized geometrical parameters of the compound have been evaluated using DFT (B3LYP) method with 6-311++G (d,p) basis set4.



Chemical Reactions Analysis

Ethyl 4-amino-3-chlorobenzoate can undergo various chemical reactions. For instance, it can react with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes2.



Physical And Chemical Properties Analysis

Ethyl 4-amino-3-chlorobenzoate has a molecular weight of 199.63 g/mol6. It has a topological polar surface area of 52.3 Ų7. Its exact mass and monoisotopic mass are 199.0400063 g/mol7.


Scientific Research Applications

Solubility and Thermodynamic Properties

Ethyl 4-amino-3-chlorobenzoate's chemical properties, such as solubility in various organic solvents and its thermodynamic behavior, are essential for optimizing its purification process. A study by Li et al. (2017) discusses the solubility of a related compound, 2-amino-4-chlorobenzoic acid, in multiple solvents, which is crucial for understanding the behavior of similar compounds like Ethyl 4-amino-3-chlorobenzoate in various environments (Li et al., 2017).

Synthesis of Medicinal Compounds

Ethyl 4-amino-3-chlorobenzoate is a key intermediate in synthesizing various pharmaceutical compounds. For example, Guohua (2013) details the synthesis of Dabigatran Etexilate, where a related compound, 4-Methylamino-3-nitrobenzoic acid, is used as a starting material. This process underlines the significance of such chemicals in medicinal chemistry (Guohua, 2013).

Potential Anticancer Applications

Compounds related to Ethyl 4-amino-3-chlorobenzoate have been explored for their anticancer properties. Temple et al. (1983) discuss the synthesis of pyridooxazines and pyridothiazines from similar compounds, assessing their effects on L1210 cells and P388 leukemia, indicating potential applications in cancer treatment (Temple et al., 1983).

Organic Synthesis

The compound also plays a role in the synthesis of various organic molecules. Dong-zhi (2005) illustrates the synthesisof N-(6-chloro-4-methylthio-1-oxo-isochroman-5-yl)-trifluoroacetamide, starting from 3-amino-4-chlorobenzoic acid, which is structurally related to Ethyl 4-amino-3-chlorobenzoate. This study showcases the use of these compounds in complex organic synthesis processes (Liu Dong-zhi, 2005).

Nonlinear Optical Materials

Ethyl 4-amino-3-chlorobenzoate derivatives have applications in the field of optoelectronics. Babu et al. (2017) synthesized a compound (2-Amino 4-methylpyridinium 3-chlorobenzoate) and explored its potential as a nonlinear optical material, which is crucial for optoelectronic device applications (Babu et al., 2017).

Biocatalytic Resolution of Isomers

Ethyl 4-amino-3-chlorobenzoate is also relevant in the biocatalytic resolution of isomers. Topgi et al. (1999) demonstrated the use of penicillin acylase to resolve enantiomers of a related compound, ethyl 3-amino-4-pentynoate, which is used in synthesizing anti-platelet agents. This indicates the potential of Ethyl 4-amino-3-chlorobenzoate in similar biocatalytic processes (Topgi et al., 1999).

Safety And Hazards

properties

IUPAC Name

ethyl 4-amino-3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDTVONVIRHHBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363937
Record name ethyl 4-amino-3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-chlorobenzoate

CAS RN

82765-44-4
Record name ethyl 4-amino-3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 8.26 g of ethyl 4-aminobenzoate, 8.26 g of N-chlorosuccinimide in 50 ml of dichloromethane is refluxed overnight. The mixture is washed with saturated NaHCO3 solution and dried (Na2SO4). The solution is passed through a thin pad of hydrous magnesium silicate and the filter cake washed with dichloromethane. The filtrate is concentrated and hexane added. Chilling gives 7.38 g of ethyl 3-chloro-4-aminobenzoate, m.p. 82°-83° C.
Quantity
8.26 g
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8.26 g
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50 mL
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Synthesis routes and methods II

Procedure details

Ethyl p-aminobenzoate, 49.50 g (0.30 moles) was dissolved in 500 ml of acetonitrile (CH3CH) and heated to ref lux. When the mixture became homogeneous, 42.0 g (0.315 moles) of N-chlorosuccinimide was added in several portions over one hour and the mixture was stirred at reflux overnight. By TLC (Hexane: EtOAc, 3:1), the mixture contained no starting material but only the desired product (Rf=0.55) and a minor impurity, which was probably dichlorinated material (Rf=0.65). The mixture was concentrated on a rotary evaporator and the residue was redissolved in 250 mL of dichloromethane (CH2Cl2) and washed twice with 100 mL of 5% sodium hydroxide (NaOH). The organic layer was dried over anhydrous potassium carbonate (K2CO3) and concentrated on a rotary evaporator to yield 62.0 g of a reddish brown solid. The solid was recrystallized from 1.25 L of boiling hexane to give 52 g of a brown solid. The solid was recrystallized twice more from 1 L of boiling hexane to give 45.5 g (76%) of tan solid ethyl 4-amino-3-chlorobenzoate (2), mp 82-83° C. and homogeneous by TLC. Additional material, 9.6 g (16%) of like quality, was obtained by repeated recrystallization from hexane. The total yield of pure ethyl 4-amino-3-chlorobenzoate (2) was 92%. 1H NMR (CDCl3) d 7.97-7.96 (t, 1H, J=0.7 Hz, ArH), 7.80-7.75 (dt, 1H, J=0.7 Hz, ArH), 6.77-6.73 (dd, 1H, J=0.5 Hz, ArH), 4.40-4.29 (q, 2H, J=2.8 Hz, OCH2), 1.41-1.34 (t, J=2.8 Hz, 2H, OCH2CH3). IR (KBr) cm−1, 3500, 3370 (NH2, m), 1695, (C═O, s) 1630. MS (El) m/e 199 (M+), 201 (M+2), Anal. Calc'd for C9H10NO2. Cl: C, 54.15; H, 5.05: N, 7.02. Fd. C, 54.14; H, 5.17, N, 6.93.
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0 (± 1) mol
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500 mL
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42 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-amino-3-chlorobenzoate
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Reactant of Route 6
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Ethyl 4-amino-3-chlorobenzoate

Citations

For This Compound
3
Citations
C Lazar, A Kluczyk, T Kiyota… - Journal of medicinal …, 2004 - ACS Publications
… Compound 9, Ethyl 4-Amino-3-chlorobenzoate. Compound 9 is an intermediate in the synthesis of antidiabetic agents 46 and antiinflammatory agents. It is also used as a reagent in the …
Number of citations: 127 pubs.acs.org
TJ Broxton, MJ McLeish - Australian Journal of Chemistry, 1982 - CSIRO Publishing
… This indicated that the acid was 4-amino-3-chlorobenzoic acid and that the ester was indeed ethyl 4-amino-3-chlorobenzoate. The 'H nmr spectrum was also consistent with this structure…
Number of citations: 6 www.publish.csiro.au
MAA Aleixo, TM Garcia, DB Carvalho… - Journal of the Brazilian …, 2018 - SciELO Brasil
We report herein the design and synthesis via click chemistry of twelve novel triazole retinoid analogues of tamibarotene (AM80) and the evaluation of their anticancer activities against …
Number of citations: 14 www.scielo.br

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